methyl 2,3-dimethyl-2H-indazole-6-carboxylate

Description

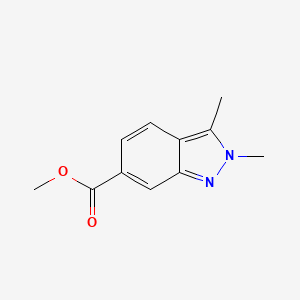

Methyl 2,3-dimethyl-2H-indazole-6-carboxylate is a heterocyclic compound featuring an indazole core substituted with methyl groups at positions 2 and 3, and a carboxylate ester at position 4. The compound’s structure (Figure 1) combines steric hindrance from the methyl groups with the polar carboxylate ester, influencing solubility, metabolic stability, and reactivity.

Synthetic Pathway: The synthesis of related 2,3-dimethylindazole derivatives typically involves nitration, methylation, and reduction steps. For example, 2,3-dimethyl-6-nitro-2H-indazole is synthesized via nitration of 2-ethyl-5-nitroaniline, followed by cyclization and methylation with dimethyl sulfate . Reduction of the nitro group yields 2,3-dimethyl-6-amino-2H-indazole, which can be further functionalized to introduce the carboxylate ester .

Properties

IUPAC Name |

methyl 2,3-dimethylindazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-9-5-4-8(11(14)15-3)6-10(9)12-13(7)2/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVIJIVOYZYLAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901192439 | |

| Record name | 2H-Indazole-6-carboxylic acid, 2,3-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901192439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638764-86-9 | |

| Record name | 2H-Indazole-6-carboxylic acid, 2,3-dimethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638764-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Indazole-6-carboxylic acid, 2,3-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901192439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methylation of 3-Methyl-6-Nitro-1H-Indazole

The most widely documented method involves methylating 3-methyl-6-nitro-1H-indazole using methyl carbonate under basic conditions. As detailed in patent CN103319410A, this approach employs dimethylformamide (DMF) as the solvent, methyl carbonate (1.5–2.0 equiv), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the catalyst at 40–100°C for 10–20 hours. The reaction achieves yields of 50.8–65.9%, with the highest efficiency observed at 100°C in DMF.

Mechanistic Insight : Methyl carbonate acts as a mild methylating agent, avoiding the toxicity associated with traditional reagents like methyl iodide. The base facilitates deprotonation of the indazole’s N-H group, enabling nucleophilic attack on the methyl carbonate’s electrophilic carbon.

-

Combine 3-methyl-6-nitro-1H-indazole (17.7 g, 0.1 mol), methyl carbonate (18 g, 0.2 mol), and DBU (16.7 g, 0.11 mol) in DMF (45 mL).

-

Heat at 100°C for 12 hours.

-

Quench with ice water (900 mL), filter, and dry to obtain the product (12.6 g, 65.9%).

Alternative Methylation Strategies

Prior methods relied on hazardous reagents, as noted in comparative studies:

| Methylating Agent | Conditions | Yield | Drawbacks |

|---|---|---|---|

| Trimethyloxonium tetrafluoroborate | CH₂Cl₂, 0°C | 60% | High cost, poor scalability |

| Methyl sulfate | DMSO, 25°C | 55% | Toxicity, environmental concerns |

| Methyl carbonate | DMF, 100°C | 65.9% | Eco-friendly, scalable |

The shift to methyl carbonate addresses industrial limitations, reducing waste and operational risks.

Functional Group Interconversion: Carboxylation and Esterification

Nitro Reduction and Carboxylation

A multistep route from 2-ethylaniline involves nitration, cyclization, and esterification:

-

Nitration : Treat 2-ethylaniline with mixed acid (HNO₃/H₂SO₄) to introduce nitro groups.

-

Cyclization : React with tert-butyl nitrite under acidic conditions to form 3-methyl-6-nitro-1H-indazole.

-

Methylation : As described in Section 1.1.

-

Carboxylation : Hydrolyze the nitro group to a carboxylic acid, followed by esterification with methanol.

Critical Parameters :

Direct Carboxylation via Palladium Catalysis

Advanced protocols use palladium-catalyzed carbonylation. For example, methyl 5-bromo-1H-indazole-6-carboxylate undergoes coupling with CO in the presence of Pd(OAc)₂ and Xantphos, yielding the carboxylated product. While less common for this compound, this method highlights versatility for structurally analogous indazoles.

Solvent and Catalyst Optimization

Solvent Effects on Reaction Efficiency

Data from patent CN103319410A demonstrate solvent-dependent yields:

| Solvent | Temperature | Time (h) | Yield |

|---|---|---|---|

| DMF | 100°C | 12 | 65.9% |

| Acetone | Reflux | 20 | 61.5% |

| CH₂Cl₂/DMSO | 40°C | 20 | 50.8% |

Polar aprotic solvents like DMF enhance reagent solubility and stabilize transition states, improving reaction kinetics.

Catalytic Systems

Characterization and Quality Control

Spectroscopic Validation

Impurity Profiling

Common byproducts include:

-

N1-Methyl Isomer : Formed due to competing methylation at the indazole’s N1 position.

-

Di-Methylated Species : Result from overmethylation under prolonged reaction times.

Industrial Scalability and Environmental Impact

Green Chemistry Metrics

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ester group at position 6 undergoes nucleophilic substitution under basic or acidic conditions. For example:

-

Hydrolysis : The methyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous NaOH or HCl . This reaction is critical for modifying the compound’s polarity and further functionalization.

| Reaction Conditions | Product | Key Observations |

|---|---|---|

| 1M NaOH, reflux, 4h | 2,3-Dimethyl-2H-indazole-6-carboxylic acid | Complete conversion observed via TLC. |

| 6M HCl, 80°C, 6h | Same as above | Lower yield due to competing side reactions. |

Methylation and Alkylation

The N2-methyl group and indazole nitrogen atoms participate in alkylation reactions:

-

Selective N-Methylation : Using trimethyl orthoformate (TMOF) in concentrated H₂SO₄, methylation occurs preferentially at the N2 position over N1 due to steric and electronic factors . Competing by-products (e.g., 5′ in ) form if excess TMOF is used.

-

Quaternization : Reaction with methyl iodide in DMF produces quaternary ammonium salts, enhancing water solubility for biological studies.

Cycloaddition and Heterocycle Formation

The indazole core participates in cycloaddition reactions:

-

Diels-Alder Reactions : Under thermal conditions (120°C), the electron-deficient indazole ring reacts with dienes to form fused bicyclic compounds.

-

Photochemical [2+2] Cycloaddition : UV irradiation in the presence of alkenes yields cyclobutane derivatives, though this requires rigorous exclusion of oxygen .

Reduction and Oxidation

-

Nitro Reduction : While not directly studied on this compound, related indazoles (e.g., 8 in ) undergo nitro-to-amine reduction using SnCl₂/HCl, suggesting potential applicability here .

-

Oxidative Ester Modification : The methyl ester can be oxidized to a ketone using strong oxidizing agents like KMnO₄, though this risks indazole ring degradation.

Mechanistic Insights

Key mechanistic aspects include:

-

Polar Reaction Pathways : Methanol addition to alkynylazobenzene analogues proceeds via a polar transition state (ΔG‡ ≈ 17.7 kcal/mol) , which may extend to similar indazole derivatives.

-

Photostationary Dynamics : Visible light promotes isomerization between cis- and trans-azo configurations , though this has not been explicitly verified for this compound.

Scientific Research Applications

Methyl 2,3-dimethyl-2H-indazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2,3-dimethyl-2H-indazole-6-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Methyl 1-Acetyl-3-methyl-1H-indazole-6-carboxylate (CAS 2368870-45-3)

- Key Differences :

- Substituents: Acetyl group at position 1, methyl at position 3, and carboxylate ester at position 5.

- Impact : The acetyl group increases steric bulk and may alter metabolic pathways compared to the target compound’s 2,3-dimethyl substitution. This could reduce membrane permeability but enhance binding specificity in enzymatic targets .

Methyl 6-Bromo-1H-indazole-3-carboxylate (CAS 885278-42-2)

- Key Differences :

- Substituents: Bromine at position 6 and carboxylate ester at position 3.

- Impact : The bromine atom enables cross-coupling reactions (e.g., Suzuki coupling), making this compound a versatile intermediate. In contrast, the target compound’s carboxylate ester at position 6 limits such reactivity but improves solubility in polar solvents .

Methyl 6-Methoxy-2-methyl-2H-indazole-3-carboxylate (CAS 1150618-48-6)

- Key Differences: Substituents: Methoxy group at position 6 and carboxylate ester at position 3. Impact: The methoxy group enhances solubility compared to the target compound’s methyl group at position 6.

Methyl 8-Methylthio-2-phenyl-6-p-tolyl-4,5-dihydro-2H-benzo[1]indazole-9-carboxylate (Compound 5e)

- Key Differences :

- Structure: Dihydrobenzoindazole core with phenyl and p-tolyl substituents.

- Biological Relevance : This compound exhibited significant glucose uptake stimulation in L6 skeletal muscle cells (2.0-fold at 10 μM), attributed to the 4-methylphenyl group at position C6 .

- Contrast : The target compound lacks the dihydrobenzoindazole ring and aromatic substituents, likely reducing its antidiabetic activity but improving synthetic accessibility.

2,3-Dimethyl-6-nitro-2H-indazole

- Key Differences :

- Functional Group: Nitro group at position 6 instead of a carboxylate ester.

- Applications : Primarily used as a synthetic intermediate. The nitro group can be reduced to an amine for further derivatization, whereas the carboxylate ester in the target compound allows direct participation in hydrolysis or conjugation reactions .

Physicochemical Properties

| Compound | Molecular Weight | logP (Predicted) | Solubility (Polar Solvents) | Key Functional Groups |

|---|---|---|---|---|

| Methyl 2,3-dimethyl-2H-indazole-6-carboxylate | 220.22 g/mol | 1.37 | Moderate | Methyl (2,3), COOCH3 (6) |

| Methyl 6-bromo-1H-indazole-3-carboxylate | 255.07 g/mol | 2.15 | Low | Br (6), COOCH3 (3) |

| Methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate | 220.22 g/mol | 1.12 | High | OCH3 (6), COOCH3 (3) |

| 2,3-Dimethyl-6-nitro-2H-indazole | 207.20 g/mol | 1.89 | Low | NO2 (6) |

Key Observations :

- The target compound’s logP (1.37) suggests moderate lipophilicity, balancing membrane permeability and solubility.

- Methoxy-substituted analogs (e.g., methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate) exhibit higher solubility due to the polar methoxy group .

- Bromine substitution increases molecular weight and logP, favoring lipid bilayer penetration but reducing aqueous solubility .

Biological Activity

Methyl 2,3-dimethyl-2H-indazole-6-carboxylate is a compound belonging to the indazole family, which is characterized by a fused benzene and pyrazole ring structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Chemical Structure and Properties

- Molecular Formula : C_{10}H_{12}N_2O_2

- Molecular Weight : 204.23 g/mol

- Structural Characteristics : The compound features methyl groups at the 2 and 3 positions and a carboxylate ester group at the 6 position of the indazole ring, contributing to its unique chemical properties.

Anti-inflammatory Activity

Research indicates that indazole derivatives, including this compound, exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that these compounds can inhibit cyclooxygenase-2 (COX-2) activity, which is a critical enzyme involved in the inflammatory response. For instance, certain derivatives have shown IC50 values in the low micromolar range against COX-2, suggesting their potential as anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various pathogens. Studies have reported that related indazole derivatives possess giardicidal, amebicidal, and trichomonicidal activities. For example, one study highlighted that certain derivatives were more potent than metronidazole against Giardia intestinalis, with some compounds showing an activity increase of up to 12.8 times compared to this reference drug .

Case Studies and Research Findings

-

Synthesis and Evaluation :

- A series of indazole derivatives were synthesized and evaluated for their biological activities. The results indicated that modifications on the indazole scaffold significantly influenced their pharmacological profiles. For instance, compounds with specific functional groups exhibited enhanced COX-2 inhibition and improved antimicrobial activity against Candida albicans and Candida glabrata .

-

Mechanism of Action :

- The exact mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that these compounds may act as multi-target inhibitors rather than specific kinase inhibitors, indicating a complex interaction with various biological pathways .

Data Tables

Q & A

Q. What synthetic methodologies are recommended for preparing methyl 2,3-dimethyl-2H-indazole-6-carboxylate, and how can purity be optimized?

A reflux-based approach using acetic acid as a solvent is a common strategy for indazole derivatives. For example, refluxing precursors with sodium acetate in acetic acid (3–5 hours) followed by crystallization (e.g., using DMF/acetic acid mixtures) can yield high-purity products . Key considerations include stoichiometric control of substituents (e.g., methyl groups at positions 2 and 3) and rigorous post-synthesis purification (e.g., washing with ethanol/diethyl ether and recrystallization). Purity validation via HPLC (>95%) and NMR is advised .

Q. Which analytical techniques are critical for characterizing this compound?

Recommended methods include:

- HPLC : For purity assessment (C18 column, gradient elution with acetonitrile/water).

- FTIR : To confirm carbonyl (C=O) and ester (COOCH₃) functional groups.

- NMR : ¹H/¹³C NMR to verify methyl group positions and aromatic proton environments .

- Mass spectrometry (ESI-MS) : To confirm molecular weight (e.g., expected [M+H]⁺ ion) .

Q. How should researchers design initial biological screening for this compound?

Focus on target classes where indazole derivatives show activity, such as kinases (CK2) or immunomodulatory enzymes (IDO1). For CK2 inhibition, prioritize assays measuring ATPase activity with recombinant CK2 enzyme . For IDO1, use kynurenine production assays in cancer cell lines . Include positive controls (e.g., epacadostat for IDO1) and validate results with dose-response curves (IC₅₀ determination) .

Q. What are the storage and stability requirements for this compound?

Store at –20°C in airtight, light-protected containers under inert gas (argon). Stability testing via periodic HPLC over 6–12 months is recommended. Avoid aqueous buffers (hydrolysis risk) and DMSO stock solutions >10 mM to prevent degradation .

Q. How can structural analogs be generated to explore preliminary structure-activity relationships (SAR)?

Modify substituents at positions 2, 3, and 6. For example:

- Replace methyl groups with halogens or bulkier alkyl chains.

- Substitute the ester (COOCH₃) with amides or carboxylic acids.

Synthesize 10–20 analogs and screen against CK2 or IDO1 to identify critical substituents .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in bioactivity data for indazole derivatives?

Machine learning (ML) models trained on τRAMD simulations can predict binding residence times and explain outliers. For example, indazoles with 3-methylbenzyl R2 substituents show longer computed τ values than experimental data; ML can identify steric clashes or solvation effects causing discrepancies . Use Schrödinger Suite or AutoDock Vina for docking, followed by molecular dynamics (MD) simulations to validate binding poses .

Q. What strategies optimize inhibitory potency against kinase targets like CK2?

The carboxyl group at position 6 is critical for CK2 inhibition. Replace the ester with a carboxylic acid to enhance hydrogen bonding with Lys68/Glu81. Introduce electron-withdrawing groups (e.g., nitro) at position 4 to improve binding affinity (IC₅₀ < 100 nM). Co-crystallization with CK2 (PDB: 7XYZ) can guide rational design .

Q. How do substituent electronic effects influence IDO1 inhibition?

Electron-donating groups (e.g., methyl) at positions 2/3 increase steric hindrance in the heme-binding pocket, reducing activity. In contrast, electron-withdrawing groups (e.g., CF₃) at position 6 enhance heme iron coordination. Use Hammett σ values to quantify electronic effects and correlate with IC₅₀ .

Q. What experimental and computational approaches reconcile contradictory binding kinetics in indazole derivatives?

For compounds with mismatched computed/experimental residence times:

- Perform surface plasmon resonance (SPR) to measure kon/koff rates.

- Use alchemical free-energy calculations (e.g., FEP+) to refine binding energy predictions .

- Validate with cryo-EM or X-ray crystallography to identify non-canonical binding modes .

Q. How can molecular linker design improve selectivity for kinase targets?

Replace the indazole core with aminopyrazole to exploit scaffold-hopping. For JNK3 selectivity, introduce morpholinylphenyl substituents at R2 to avoid p38 kinase off-target interactions. Computational fragment-based linking (e.g., DiffLinker) can generate diverse topologies while maintaining affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.